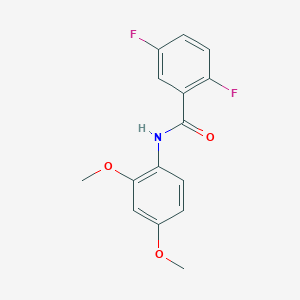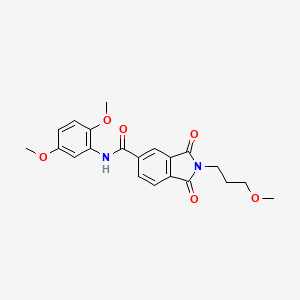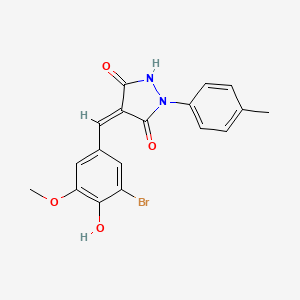![molecular formula C18H16N4OS B4705380 1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
説明
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PFT-α, which stands for p53 functional inhibitor alpha. PFT-α has been found to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer.
作用機序
PFT-α binds to the zinc ion in the DNA-binding domain of p53, which prevents p53 from binding to its target genes. This results in the inhibition of p53-dependent pathways that are involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
PFT-α has been found to have both biochemical and physiological effects. In vitro studies have shown that PFT-α can induce cell death in cancer cells, while sparing normal cells. PFT-α has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to the prevention of oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the advantages of using PFT-α in lab experiments is its specificity for p53. PFT-α only inhibits the activity of p53, which makes it a valuable tool for studying the role of p53 in cancer development. However, one limitation of using PFT-α is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration of PFT-α that can selectively target cancer cells without harming normal cells.
将来の方向性
There are several future directions for the research on PFT-α. One potential application of PFT-α is in combination therapy with other cancer drugs. PFT-α has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments. Another future direction is the development of PFT-α analogs that can overcome the limitations of the current compound. These analogs can have improved selectivity and reduced toxicity, which can make them more suitable for clinical use. Finally, further studies are needed to determine the long-term effects of PFT-α on normal cells and its potential as a cancer therapy.
In conclusion, PFT-α is a promising compound that has potential applications in cancer research. Its specificity for p53 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a valuable tool for studying the role of p53 in cancer development. Further studies are needed to determine the optimal conditions for its use and its potential as a cancer therapy.
科学的研究の応用
PFT-α has been extensively studied for its potential applications in cancer research. By inhibiting the activity of p53, PFT-α can prevent the activation of p53-dependent pathways that lead to cell death and DNA damage repair. This makes PFT-α a promising candidate for the development of cancer therapies.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-6-8-14(9-7-12)24-11-13-10-17(23)22(21-13)18-19-15-4-2-3-5-16(15)20-18/h2-10,21H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUHLXQWXKAODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorophenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B4705298.png)


![(4-chloro-2-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4705329.png)
![2-[(3-bromobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4705334.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4705342.png)
![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4705351.png)
acetyl]amino}benzoate](/img/structure/B4705354.png)
![methyl 2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4705360.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4705378.png)

![[1-(2-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4705400.png)
![2-[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4705408.png)